Crocin 5

Description

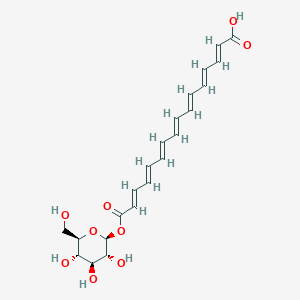

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E)-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O9/c23-15-16-19(27)20(28)21(29)22(30-16)31-18(26)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17(24)25/h1-14,16,19-23,27-29H,15H2,(H,24,25)/b2-1+,5-3+,6-4+,9-7+,10-8+,13-11+,14-12+/t16-,19-,20+,21-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQFFFVKIWJMFU-VLKFUWSTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(=O)C=CC=CC=CC=CC=CC=CC=CC(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Chemical Architecture of Crocin-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Crocin-5, a monoglucosyl ester of crocetin (B7823005). The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Structure

Crocin-5, more systematically known as crocetin mono-β-D-glucosyl ester or beta-D-glucosyl crocetin, is a water-soluble carotenoid found in the stigmas and leaves of Crocus sativus L. (saffron). Unlike the more abundant diglycosyl crocins (e.g., α-crocin), Crocin-5 possesses a single glucose moiety attached to one of the carboxyl groups of the crocetin backbone.

Recent research has successfully isolated and characterized a crocetin mono-β-D-glucosyl ester with the molecular formula C₂₆H₃₄O₉ and a molecular weight of 490.5 g/mol .[1][2] This structure has been elucidated through extensive spectroscopic analysis.[1][2]

Table 1: Physicochemical Properties of Crocetin mono-β-D-glucosyl ester

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₄O₉ | [1][2] |

| Molecular Weight | 490.5 g/mol | [1][2] |

| IUPAC Name | (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoate | [3] |

| Appearance | Yellowish-red amorphous powder | [1] |

It is important to note that public databases may contain conflicting information regarding the molecular formula of "Crocin 5". The data presented here is based on recent, detailed structural elucidation studies.

Spectroscopic Data for Structural Elucidation

The chemical structure of crocetin mono-β-D-glucosyl ester has been confirmed through various spectroscopic techniques. The key data are summarized below.

Table 2: Spectroscopic Data of Crocetin mono-β-D-glucosyl ester

| Spectroscopic Technique | Key Findings | Reference |

| UV-Visible Spectroscopy | λmax at 442 nm in methanol, characteristic of the crocetin chromophore. | [1] |

| Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr, cm⁻¹) | 3442 (O-H stretching), 2925 (C-H stretching), 1715 (C=O stretching of ester), 1618 (C=C stretching), 1075 (C-O stretching of glycosidic bond). | [1] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CD₃OD, δ ppm) | Signals corresponding to the crocetin polyene chain protons (6.2-7.3 ppm), methyl protons (1.9-2.0 ppm), and the glucose moiety protons (3.2-5.4 ppm). | [1] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CD₃OD, δ ppm) | Resonances for the crocetin backbone carbons (125-145 ppm for sp² carbons, 168 ppm for carboxyl carbons) and the glucose unit carbons (62-104 ppm). | [1] |

| Mass Spectrometry (ESI-MS) | m/z 491.2 [M+H]⁺, confirming the molecular weight of 490.5. | [1] |

Experimental Protocols

Isolation and Purification of Crocetin mono-β-D-glucosyl ester

The following protocol outlines a method for the isolation and purification of crocetin mono-β-D-glucosyl ester from Crocus sativus leaves, based on the work by Mir et al. (2020).[1]

Experimental Workflow for Isolation and Purification

-

Extraction: Dried and powdered leaves of Crocus sativus are subjected to Soxhlet extraction using petroleum ether.

-

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure using a rotary evaporator.

-

Column Chromatography: The concentrated extract is subjected to silica gel column chromatography. The column is eluted with a solvent system of toluene:acetone:water:acetic acid (16:2:2:2 v/v/v/v).

-

Fraction Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing the target compound are combined and further purified using preparative TLC with the same solvent system.

-

Final Product: The purified compound is scraped from the TLC plate, eluted with a suitable solvent, and dried to yield crocetin mono-β-D-glucosyl ester.

Structural Characterization

The purified compound is subjected to a battery of spectroscopic analyses as detailed in Table 2 to confirm its structure and purity.

Biological Activity and Signaling Pathways

Crocetin and its glycosidic derivatives, including Crocin-5, have demonstrated a range of biological activities, with significant interest in their anticancer properties.[1][4][5]

Anticancer Activity

Crocetin mono-β-D-glucosyl ester has been shown to exhibit significant antiproliferative effects against human breast cancer cell lines (MCF-7) in a dose-dependent manner, with an IC₅₀ value of 628.36 µg/ml.[1]

Table 3: Cytotoxicity of Crocetin mono-β-D-glucosyl ester against MCF-7 Cells

| Concentration (µg/ml) | % Cytotoxicity | Reference |

| 31.25 | 18.5 ± 0.8 | [1] |

| 62.5 | 25.4 ± 1.1 | [1] |

| 125 | 36.2 ± 1.3 | [1] |

| 250 | 48.9 ± 1.5 | [1] |

| 500 | 55.7 ± 1.7 | [1] |

| 1000 | 61.57 ± 1.9 | [1] |

Proposed Signaling Pathway in Breast Cancer

In silico studies suggest that the anticancer activity of crocetin mono-β-D-glucosyl ester may be mediated through the inhibition of key proteins involved in breast cancer progression, namely estrogen receptor alpha (ERα) and histone deacetylase 2 (HDAC2).[1]

Proposed Signaling Pathway of Crocetin mono-β-D-glucosyl ester in Breast Cancer

References

- 1. Isolation, purification and characterization of naturally derived Crocetin beta-d-glucosyl ester from Crocus sativus L. against breast cancer and its binding chemistry with ER-alpha/HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. beta-D-glucosyl crocetin(1-) | C26H33O9- | CID 25245276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crocetin: an agent derived from saffron for prevention and therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Crocin 5: Molecular Characteristics, Bioactivity, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocin (B39872) 5, a member of the crocin family of water-soluble carotenoids, is a significant bioactive compound found predominantly in the stigmas of Crocus sativus (saffron) and the fruits of Gardenia jasminoides. This technical guide provides a comprehensive overview of the molecular characteristics of Crocin 5, including its chemical formula and molecular weight. While specific experimental data for this compound is limited in publicly available literature, this document details established protocols for the isolation and purification of the broader crocin family, which are applicable to obtaining purified this compound. Furthermore, this guide summarizes the known bioactivities and modulated signaling pathways associated with crocins, with the understanding that these findings are likely indicative of the therapeutic potential of individual constituents like this compound. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using the DOT language.

Molecular Profile of this compound

This compound is a glycosyl ester of the dicarboxylic acid crocetin (B7823005). Its molecular structure confers a vibrant color and is responsible for many of the therapeutic properties attributed to saffron.

| Property | Value | Source |

| Chemical Formula | C₂₂H₂₆O₉ | --INVALID-LINK-- |

| Molecular Weight | 434.4 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2E,4E,6E,8E,10E,12E,14E)-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoic acid | --INVALID-LINK-- |

Experimental Protocols

While specific protocols for the isolation of this compound are not extensively detailed in the literature, the following methodologies for the general extraction and purification of crocins from natural sources can be adapted. High-Performance Liquid Chromatography (HPLC) is the primary technique for separating individual crocin analogues.

General Crocin Extraction and Crystallization

This method yields a mixture of crocins, from which individual components like this compound can be further purified.

Protocol:

-

Extraction:

-

Suspend powdered saffron stigmas in 80% ethanol (B145695) at a low temperature (e.g., 0°C).

-

Briefly agitate the mixture.

-

Centrifuge the mixture to separate the ethanolic extract (supernatant) from insoluble plant material.

-

-

Crystallization:

-

Subject the supernatant to low temperatures (e.g., -5°C) to induce the crystallization of crocins.

-

The initial crystals can be collected and re-dissolved in 80% ethanol for a second crystallization step to improve purity.

-

HPLC-based Purification of Crocin Analogues

Preparative HPLC is essential for isolating specific crocin esters like this compound with high purity.

Protocol:

-

Sample Preparation: A crude crocin extract, obtained via methods such as crystallization, is dissolved in an appropriate solvent.

-

Chromatographic System: A preparative HPLC system equipped with a C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of solvents, typically water (often with a modifier like formic or acetic acid) and a polar organic solvent such as methanol (B129727) or acetonitrile, is employed to separate the different crocin analogues based on their polarity.

-

Detection: A UV-Vis or Photodiode Array (PDA) detector set to approximately 440 nm is used to monitor the elution of the crocins.

-

Fraction Collection: Fractions corresponding to the elution peak of this compound are collected for further analysis and use.

Bioactivity of Crocins

Extensive research has demonstrated the significant therapeutic potential of the crocin family of compounds. While studies on specifically isolated this compound are not abundant, the following bioactivities are well-established for the general class of crocins and are likely applicable to this compound.

| Bioactivity | Description | Key Findings |

| Antioxidant | Crocins are potent scavengers of free radicals and can reduce oxidative stress. | The antioxidant activity is attributed to the conjugated double bond system of the crocetin core. |

| Anti-inflammatory | Crocins have been shown to reduce the expression of pro-inflammatory cytokines. | This effect is often mediated through the inhibition of signaling pathways like NF-κB. |

| Anticancer | Crocins exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. | Mechanisms include cell cycle arrest and modulation of key cancer-related signaling pathways. |

| Neuroprotective | Crocins have shown promise in protecting neuronal cells from damage and may have applications in neurodegenerative diseases. | This is linked to their antioxidant and anti-inflammatory properties within the central nervous system. |

Signaling Pathways Modulated by Crocins

The therapeutic effects of crocins are underpinned by their ability to modulate various intracellular signaling pathways. The following pathways have been identified as key targets, primarily in studies using mixed crocin extracts or alpha-crocin. It is highly probable that this compound contributes to the modulation of these pathways.

PI3K/Akt/mTOR Pathway

This pathway is crucial for cell growth, proliferation, and survival. Crocins have been reported to suppress the PI3K/Akt/mTOR pathway in cancer cells, contributing to their anti-proliferative effects.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a significant role in inflammation and cancer. Crocins have been shown to modulate MAPK signaling, contributing to their anti-inflammatory and anticancer activities.

STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often constitutively active in cancer cells, promoting their survival and proliferation. Crocins have been demonstrated to inhibit STAT3 activation, representing a key mechanism of their anticancer effects.

Conclusion and Future Directions

This compound is a promising bioactive molecule with significant therapeutic potential, as inferred from the extensive research on the broader crocin family. Its antioxidant, anti-inflammatory, and anticancer properties, mediated through the modulation of key cellular signaling pathways, make it a compelling candidate for further investigation in drug development. However, a notable gap exists in the scientific literature regarding specific experimental data for isolated this compound. Future research should focus on the purification and characterization of this compound to elucidate its specific spectroscopic properties, quantify its bioactivity in various assays, and confirm its precise interactions with signaling pathways. Such studies are crucial for realizing the full therapeutic potential of this natural compound.

The Synthesis and Isolation of Crocin-5 from Crocus sativus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isolation of Crocin-5, a significant bioactive carotenoid derivative found in the stigmas of Crocus sativus (saffron). The document details the natural biosynthetic pathway, alternative synthetic methodologies, and robust protocols for extraction, purification, and characterization, designed to support research and development in pharmaceuticals and nutraceuticals.

Introduction to Crocin-5

Crocins are a series of water-soluble carotenoid esters responsible for the characteristic color of saffron.[1] They are glycosyl esters of the dicarboxylic acid crocetin (B7823005).[1] Among the various crocins, which differ in their glycosylation patterns, Crocin-5 is a notable monoglucosyl ester of crocetin.[2] These compounds are of significant interest due to their wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[3][4] The limited availability and high cost of saffron necessitate the development of efficient methods for both the isolation of individual crocins and alternative synthetic production routes.[3][5]

Synthesis of Crocin-5

The synthesis of Crocin-5 can be approached through several routes: elucidation of its natural biosynthetic pathway, direct chemical synthesis, enzymatic synthesis, and heterologous biosynthesis in microbial systems.

Biosynthetic Pathway in Crocus sativus

The biosynthesis of crocins in Crocus sativus is a multi-step enzymatic process that occurs across different subcellular compartments.[6] The pathway begins with the carotenoid precursor zeaxanthin (B1683548) and culminates in the glycosylation of crocetin.[4][6]

The key enzymatic steps are:

-

Cleavage of Zeaxanthin: The process is initiated by the enzyme carotenoid cleavage dioxygenase 2 (CCD2), which cleaves zeaxanthin at the 7,8 and 7',8' double bonds to yield crocetin dialdehyde (B1249045) and 3-OH-β-cyclocitral.[4][6][7]

-

Oxidation to Crocetin: Aldehyde dehydrogenases (ALDH), specifically ALDH3I1, then catalyze the oxidation of crocetin dialdehyde to form crocetin.[4][6][8]

-

Glycosylation to Crocins: Finally, UDP-glucosyltransferases (UGTs) are responsible for the glycosylation of crocetin to form the various crocin (B39872) esters, including Crocin-5.[2][4] UGT74AD1 has been identified as an enzyme that adds the initial glucose moieties to crocetin.[6]

References

- 1. Crocin: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Research progress on the pharmacological activity, biosynthetic pathways, and biosynthesis of crocins [beilstein-journals.org]

- 4. Prospects and progress on crocin biosynthetic pathway and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. plantae.org [plantae.org]

- 7. Research Progress in Heterologous Crocin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of Crocin in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of crocin (B39872), a primary bioactive constituent of saffron (Crocus sativus L.), in aqueous and organic media. This document is designed to be a critical resource for laboratory professionals, offering detailed quantitative data, standardized experimental methodologies, and visualizations of relevant biological pathways to support research and development initiatives.

Core Topic: Crocin Solubility

Crocin is a mixture of hydrophilic carotenoid esters that contribute to the characteristic color and therapeutic properties of saffron. The solubility of crocin is a critical physicochemical parameter that influences its extraction, purification, formulation, and bioavailability. Understanding its behavior in different solvents is paramount for consistent and reproducible experimental outcomes.

Data Presentation: Quantitative Solubility of Crocin

The solubility of crocin has been reported in various solvents, though inconsistencies exist in the literature, particularly for aqueous and alcohol-based solvents. These discrepancies may arise from the use of different crocin preparations (e.g., purity, isomeric forms) and experimental conditions. The following table summarizes the available quantitative and qualitative solubility data for crocin.

| Solvent | Quantitative Solubility (mg/mL) | Qualitative Description | Reference(s) |

| Water | Insoluble | Some sources report insolubility | [1][2][3] |

| - | Freely soluble in hot water | [4] | |

| - | Generally described as a water-soluble carotenoid | [5][6] | |

| Ethanol | Insoluble | Some sources report insolubility | [1][2][3] |

| - | Soluble | [6][7] | |

| Methanol | - | Soluble | [6] |

| - | Very Slightly Soluble (Sonication may be required) | [8][9] | |

| DMSO | ≥ 41.8 mg/mL | - | [10] |

| 9.77 mg/mL | Sonication is recommended | [5] | |

| 100 mg/mL | Fresh, anhydrous DMSO is recommended | [1][2][3] | |

| 25 mg/mL | Ultrasonic and heating to 60°C may be required | [11] | |

| DMSO (Heated) | - | Slightly Soluble | [8][9] |

Note: The significant variation in reported solubility, particularly in water and ethanol, underscores the importance of standardized experimental protocols for determining this key parameter. It is recommended that researchers empirically determine the solubility of their specific crocin material under their experimental conditions.

Experimental Protocols

A standardized and meticulously executed protocol is essential for obtaining reliable and reproducible solubility data. The following section outlines a general experimental workflow for determining the solubility of crocin, adapted from established methodologies for natural products.

Protocol: Determination of Crocin Solubility using the Shake-Flask Method

This protocol describes a standard procedure for determining the equilibrium solubility of crocin in a given solvent.

Materials:

-

Crocin (high purity standard)

-

Solvent of interest (e.g., ultrapure water, absolute ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of crocin into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a precise volume of the solvent to be tested to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker within a constant temperature incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by sampling at various time points until the concentration of dissolved crocin remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of crocin in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method. The maximum absorbance of crocin is typically observed around 440 nm.

-

A standard calibration curve should be prepared using known concentrations of crocin to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of crocin in the solvent by multiplying the measured concentration by the dilution factor. The results should be expressed in mg/mL.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by crocin and a general experimental workflow.

Signaling Pathways

Crocin exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. The following diagrams provide a visual representation of these complex interactions.

Caption: Crocin's inhibitory effects on key cancer-related signaling pathways.

Caption: Activation of neuroprotective signaling pathways by crocin.

Experimental Workflow

The following diagram illustrates a logical workflow for the determination of crocin solubility.

Caption: A generalized workflow for determining the solubility of crocin.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. Crocin | C44H64O24 | CID 5281233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Crocin (Gardenia Fruits Extract) | TargetMol [targetmol.com]

- 6. Crocin: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Crocin | 42553-65-1 [chemicalbook.com]

- 9. Crocin CAS#: 42553-65-1 [m.chemicalbook.com]

- 10. apexbt.com [apexbt.com]

- 11. medchemexpress.com [medchemexpress.com]

Spectroscopic Properties of Crocin 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Crocin (B39872) 5, a key bioactive constituent of saffron. The focus is on its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) characteristics, which are fundamental for its identification, quantification, and the elucidation of its biological mechanisms.

Introduction to Crocin 5

Crocins are a series of water-soluble carotenoid esters responsible for the characteristic color of saffron. They consist of a crocetin (B7823005) core esterified with various sugars. The nomenclature of crocins can vary, with numbers often denoting the number of sugar moieties. In the context of this guide, "this compound" refers to crocetin tri(β-D-glucosyl)-(β-D-gentiobiosyl)ester, a crocetin glycoside with five sugar units. However, it is important to note that the term "this compound" is not universally standardized and may refer to different structures in various publications. The structural similarity among different crocins results in comparable spectroscopic features.

UV-Visible Spectroscopy

The UV-Vis spectrum of crocins is characterized by a strong absorption band in the visible region, which is responsible for their intense color. This absorption is due to the conjugated polyene system of the crocetin backbone.

Table 1: UV-Visible Absorption Maxima of Crocins in Methanol (B129727)

| Compound | λmax (nm) | Reference |

| General Crocins | ~440 | [1] |

| All-trans-crocetin di(β-d-gentiobiosyl) ester | 440 | [1] |

| Crocetin neapolitanosyl ester | 407, 428, 452 | [1] |

The primary absorption maximum for most trans-crocins in methanol is consistently reported to be around 440 nm.[1] Cis-isomers of crocins typically exhibit an additional absorption peak in the UV region between 320 and 340 nm.[2]

Experimental Protocol: UV-Visible Spectroscopy

This protocol outlines the general procedure for obtaining the UV-Vis spectrum of a purified crocin sample.

Objective: To determine the absorption spectrum and λmax of a crocin sample.

Materials:

-

Purified crocin sample

-

Methanol (HPLC grade)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of the purified crocin in methanol. The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically between 0.2 and 0.8).

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the wavelength range to scan from 200 to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with methanol to serve as the blank. Place the cuvette in the spectrophotometer and record the baseline.

-

Sample Measurement: Rinse the cuvette with the crocin solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The concentration of the sample can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of crocins, providing detailed information about the carbon skeleton and the attached sugar moieties. Due to the complexity of the sugar units, 2D NMR techniques are often necessary for complete signal assignment.

Table 2: Representative ¹H NMR Chemical Shifts (in CD₃OD) for the Crocetin Backbone and Sugar Moieties

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| Crocetin Backbone | |||

| H-7, H-7' | 6.49 | dd | 3.0, 7.9 |

| H-4, H-4' | 6.61 | dd | 11.4, 15.0 |

| H-5, H-5' | 6.73 | d | 15.0 |

| H-8, H-8' | 6.84 | dd | 3.0, 7.9 |

| H-3, H-3' | 7.21 | d | 11.4 |

| CH₃ | 1.9-2.0 | s | - |

| Gentiobiose | |||

| H-1'' (Glc A) | 5.60 | d | ~8.0 |

| H-1''' (Glc B) | 4.44 | d | ~7.8 |

| Glucose | |||

| H-1' | 5.62 | d | ~8.0 |

Table 3: Representative ¹³C NMR Chemical Shifts (in CD₃OD) for the Crocetin Backbone and Sugar Moieties

| Carbon | Chemical Shift (δ, ppm) |

| Crocetin Backbone | |

| CH₃ | ~13.0 |

| C-7, C-7' | ~125.0 |

| C-5, C-5' | ~135.0 |

| C-3, C-3' | ~138.0 |

| C-4, C-4' | ~140.0 |

| C-6, C-6' | ~145.0 |

| C=O | ~168.0 |

| Gentiobiose/Glucose | |

| C-1''/C-1' | ~97.0 |

| C-6'' (Glc A, linked to Glc B) | ~70.0 |

| Other Sugar Carbons | 62.0 - 80.0 |

Experimental Protocol: NMR Spectroscopy

This protocol provides a general guideline for the preparation and analysis of a purified crocin sample by NMR.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of a crocin sample.

Materials:

-

Purified and lyophilized crocin sample

-

Deuterated methanol (CD₃OD) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the purified crocin sample (typically 1-5 mg) in a suitable volume (e.g., 0.6 mL) of deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.

-

NMR Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.

-

-

Data Processing and Analysis: Process the acquired data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for all signals with the aid of the 2D NMR data.

Antioxidant Signaling Pathway of Crocin

Crocin exerts its potent antioxidant effects not only by directly scavenging reactive oxygen species (ROS) but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response. One of the most important of these is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Caption: Crocin's activation of the Nrf2 antioxidant pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1). In the presence of oxidative stress (elevated ROS) or inducers like crocin, Keap1 is modified, leading to the release of Nrf2.[3][4] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). This leads to an enhanced cellular antioxidant defense and protection against oxidative damage.[3][4]

References

- 1. Frontiers | Changes of Crocin and Other Crocetin Glycosides in Saffron Through Cooking Models, and Discovery of Rare Crocetin Glycosides in the Yellow Flowers of Freesia Hybrida [frontiersin.org]

- 2. w1.aua.gr [w1.aua.gr]

- 3. Interaction of saffron and its constituents with Nrf2 signaling pathway: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sid.ir [sid.ir]

A Technical Guide to the Bioavailability and Pharmacokinetics of Saffron-Derived Crocins

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Crocins, the water-soluble carotenoid esters responsible for the vibrant color of saffron (Crocus satrivus L.), have garnered significant scientific interest for their broad-spectrum pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory effects. However, their therapeutic potential is intrinsically linked to their bioavailability and pharmacokinetic profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of crocins. It is important to note that while the user requested information on "Crocin 5," specific pharmacokinetic data for a compound with this designation is not available in the current scientific literature. The term "crocins" refers to a family of crocetin (B7823005) esters, and this guide focuses on the collective pharmacokinetic properties of these compounds and their primary active metabolite, crocetin.

Upon oral administration, crocins exhibit negligible direct absorption into the systemic circulation.[1][2] Instead, they undergo extensive hydrolysis in the gastrointestinal tract, a biotransformation primarily mediated by the gut microbiota, to their aglycone metabolite, crocetin.[2][3] Crocetin is then readily absorbed and is considered the principal bioactive compound responsible for the systemic effects observed after the oral intake of crocins.[3][4] This guide summarizes critical data and methodologies for researchers investigating the pharmacokinetics of crocins, presenting quantitative data, detailed experimental protocols, and visualizations of key metabolic and signaling pathways.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of crocins and their active metabolite, crocetin, have been investigated in various preclinical and clinical studies. The following tables consolidate the available quantitative data to facilitate comparison.

Table 1: Pharmacokinetic Parameters of Crocin (B39872) and Crocetin in Rodents Following Oral Administration

| Species | Compound Administered (Dose) | Analyte | Cmax | Tmax (h) | AUC (µg·h/L) |

| Mice | Crocin (300 mg/kg) | Crocin | 43.5 ± 8.6 µg/L | - | 151 ± 20.8 |

| Mice | Crocin (300 mg/kg) | Crocetin | 4662.5 ± 586.1 µg/L | - | 33,451.9 ± 3323.6 |

| Rats | Crocin (100 mg/kg) | Crocin | 11.2 ± 2.1 ng/mL | 0.8 ± 0.3 | 43.1 ± 11.2 |

| Rats | Crocin (100 mg/kg) | Crocetin | 1285.4 ± 211.7 ng/mL | 1.6 ± 0.4 | 10256.3 ± 1845.2 |

Data compiled from studies in chronic social defeat stress model mice and Sprague-Dawley rats.[5]

Table 2: Pharmacokinetic Parameters of Crocetin in Humans Following Oral Administration of Saffron Extract

| Dose of Saffron Extract | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |

| 56 mg | Crocetin & derivatives | 108.8 ± 36.3 | 1.3 ± 0.4 | 277.6 ± 71.9 | 1.6 ± 0.6 |

| 84 mg | Crocetin & derivatives | 149.0 ± 59.9 | 1.2 ± 0.4 | 363.3 ± 104.9 | 1.4 ± 0.4 |

Data from a study with 13 healthy human volunteers.[6]

Metabolic Pathways and Experimental Workflows

The metabolic journey of crocins is a critical determinant of their bioactivity. The primary pathway involves deglycosylation in the gut, followed by systemic absorption of crocetin and its subsequent metabolism.

References

- 1. Pharmacokinetic properties of crocin (crocetin digentiobiose ester) following oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Bioaccessibility and Pharmacokinetics of a Commercial Saffron (Crocus sativus L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Crocin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocin (B39872), a primary active carotenoid constituent of saffron (Crocus sativus L.), has garnered significant scientific attention for its diverse pharmacological properties. While this guide was prompted by an inquiry into "Crocin 5," the available scientific literature predominantly focuses on "crocin" as a general term, often referring to a mixture of related hydrophilic carotenoids, or specifically α-crocin, the most abundant and studied isoform. "this compound" is a recognized chemical entity found in Crocus sativus[1], however, there is a paucity of research on its specific therapeutic targets. This document, therefore, provides a comprehensive overview of the therapeutic targets of crocin in its broader, well-researched context, with the understanding that its various isoforms likely contribute to its overall pharmacological profile. Crocin is a unique water-soluble carotenoid that has demonstrated a range of therapeutic effects, including neuroprotective, anti-inflammatory, antioxidant, and anti-cancer activities.[2][3][4] This guide will delve into the molecular mechanisms, key signaling pathways, and quantitative data from preclinical and clinical studies to illuminate the therapeutic potential of crocin.

Core Therapeutic Areas and Mechanisms of Action

Crocin exerts its pleiotropic effects by modulating a multitude of cellular processes. Its therapeutic potential has been explored in several key areas:

-

Oncology: Crocin has demonstrated anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer cell lines.[5][6][7]

-

Neuroprotection: It exhibits protective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as cerebral ischemia.[8][9][10]

-

Anti-inflammatory and Antioxidant Effects: Crocin mitigates inflammation and oxidative stress, which are underlying factors in many chronic diseases.[11][12][13]

-

Cardioprotection: Studies have shown its ability to protect against cardiovascular damage.

-

Metabolic Disorders: Emerging evidence suggests a role for crocin in the management of metabolic disturbances.[14]

The multifaceted nature of crocin's activity stems from its ability to interact with numerous molecular targets and signaling pathways.

Key Signaling Pathways Modulated by Crocin

Crocin's therapeutic effects are mediated through its influence on several critical signaling pathways.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Crocin has been shown to inhibit the PI3K/Akt/mTOR pathway, contributing to its anti-cancer effects.[14]

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Chronic activation of NF-κB is implicated in various inflammatory diseases and cancers. Crocin has been demonstrated to suppress NF-κB activation, thereby exerting its anti-inflammatory and anti-cancer effects.[15][16][17]

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including Heme oxygenase-1 (HO-1). This pathway is a key defense mechanism against oxidative stress. Crocin has been shown to activate the Nrf2/HO-1 pathway, enhancing the cellular antioxidant capacity.[15]

Quantitative Data on Crocin's Therapeutic Effects

The following tables summarize key quantitative data from preclinical studies, providing insights into the potency and efficacy of crocin in various models.

Table 1: In Vitro Cytotoxicity of Crocin in Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| A549 | Lung Adenocarcinoma | 4.12 mg/mL | 48h | [5] |

| SPC-A1 | Lung Adenocarcinoma | 5.28 mg/mL | 48h | [5] |

| HepG2 | Hepatocellular Carcinoma | 2.87 mmol/L | Not Specified | [18] |

| HCT116 | Colon Cancer | 1.99 mmol/L | Not Specified | [18] |

| HCT116 | Colon Cancer | 271.18 ± 21.83 µM | 48h | [7] |

| HeLa | Cervical Cancer | 3.58 mmol/L | Not Specified | [18] |

| SK-OV-3 | Ovarian Cancer | 3.5 mmol/L | Not Specified | [18] |

| MCF-7 | Breast Cancer | 60 µg/mL | 24h | [6] |

| MCF-7 | Breast Cancer | 12.5 µg/mL | 48h | [6] |

| A172 | Glioblastoma | 3.10 mg/mL | 24h | [19] |

| A172 | Glioblastoma | 2.19 mg/mL | 48h | [19] |

| A172 | Glioblastoma | 1.72 mg/mL | 72h | [19] |

Table 2: In Vivo Efficacy of Crocin in Animal Models

| Disease Model | Animal | Crocin Dosage | Duration | Key Findings | Reference |

| Alzheimer's Disease | Mice | 5 or 20 mg/kg/day (i.g.) | 4 weeks | Improved spatial learning and memory. | [20] |

| Cerebral Ischemia | Rat | 50 and 80 mg/kg (i.p.) | Single dose | Reduced cortical infarct volume by 48% and 60% respectively. | [8] |

| Cerebral Ischemia | Rat | 30, 60, and 120 mg/kg (i.p.) | Single dose | Decreased infarct volume by 64%, 74%, and 73% respectively. | [21] |

| Allergic Airway Inflammation | Mice | 30 and 60 mg/kg | Not Specified | Significantly prevented the increase of total WBC and inflammatory cells in lung tissue. | [15] |

| Collagen-Induced Arthritis | Rat | 10, 20, or 40 mg/kg | 36 days | Mitigated RA symptoms, including paw swelling and joint inflammation. | [22] |

| Diabetes | Rat | 20 and 50 mg/kg/day (p.o.) | Not Specified | Improved antioxidant state in the liver, significantly affecting SOD1 gene expression. | [12] |

| Depression (Chronic Mild Stress) | Mice | Not Specified | 3 weeks | Induced a depressive-like state for subsequent crocin efficacy testing. | [20] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the therapeutic effects of crocin.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of therapeutic compounds.[23][24]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of crocin and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[25]

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to assess the expression levels and phosphorylation status of proteins within signaling pathways, such as PI3K/Akt, to elucidate the mechanism of action of a compound like crocin.[26][27]

Protocol:

-

Protein Extraction: Lyse crocin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Animal models are indispensable for evaluating the in vivo efficacy and safety of therapeutic candidates.

Example: Collagen-Induced Arthritis (CIA) Model in Rats [22]

-

Model Induction: Induce arthritis in Wistar rats by immunization with type II collagen emulsified in Complete Freund's Adjuvant.

-

Treatment: Once arthritis is established (e.g., day 21 post-induction), begin oral administration of crocin at various doses (e.g., 10, 20, 40 mg/kg) daily for a specified duration (e.g., 36 days).

-

Assessment: Monitor clinical signs of arthritis, such as paw swelling (measured with calipers) and arthritis score. At the end of the study, collect serum and tissues for analysis of inflammatory markers (e.g., TNF-α, IL-6 by ELISA) and histological examination of the joints.

Future Directions and Conclusion

The existing body of research strongly supports the therapeutic potential of crocin across a spectrum of diseases. Its ability to modulate key signaling pathways involved in cell survival, inflammation, and oxidative stress makes it an attractive candidate for further drug development.

Future research should focus on:

-

Elucidating the specific roles of different crocin isoforms , including this compound, to understand their individual contributions to the overall therapeutic effect.

-

Conducting more robust, large-scale clinical trials to validate the promising preclinical findings in human populations.

-

Optimizing drug delivery systems to enhance the bioavailability of crocin.

-

Investigating synergistic effects of crocin with existing therapies.

References

- 1. This compound | C22H26O9 | CID 100956919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. esmed.org [esmed.org]

- 4. researchgate.net [researchgate.net]

- 5. Crocin inhibits cell proliferation and enhances cisplatin and pemetrexed chemosensitivity in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor effects of crocin on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crocin has pharmacological effects against the pathological behavior of colon cancer cells by interacting with the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of crocin on the histopathological alterations following brain ischemia-reperfusion injury in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The protective effects of crocin in the management of neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crocus Sativus L. (Saffron) in Alzheimer’s Disease Treatment: Bioactive Effects on Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of crocin on antioxidant gene expression, fibrinolytic parameters, redox status and blood biochemistry in nicotinamide-streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crocin Improves Oxidative Stress by Potentiating Intrinsic Anti-Oxidant Defense Systems in Pancreatic Cells During Uncontrolled Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Crocin from saffron ameliorates allergic airway inflammation through NF-κB, IL-17, and Nrf2/HO-1 signaling pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crocin attenuates NF-κB-mediated inflammation and proliferation in breast cancer cells by down-regulating PRKCQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and Dimethylcrocetin on Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Crocin exerts anti-inflammatory and anti-arthritic effects on type II collagen-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biological Activity and Antioxidant Properties of Crocins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocin (B39872) 5 is a specific carotenoid glycoside with the chemical formula C22H26O9[1]. While the scientific literature provides a wealth of information on the biological activities of the broader "crocin" family—the primary water-soluble carotenoids responsible for the color of saffron—data specifically detailing the bioactivity of the Crocin 5 isomer is limited. This guide, therefore, provides a comprehensive overview of the well-documented biological and antioxidant properties of crocins as a class, which are largely attributed to the principal constituent, α-crocin. This information serves as a foundational resource for researchers interested in the therapeutic potential of this class of compounds, including this compound.

Crocins, including α-crocin, are recognized for a wide array of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities[2][3]. These properties are primarily attributed to their unique chemical structure, which enables them to act as potent radical scavengers and modulators of key cellular signaling pathways[2].

Antioxidant Properties of Crocins

The antioxidant capacity of crocins is a cornerstone of their therapeutic potential. They have demonstrated efficacy in neutralizing free radicals and reducing oxidative stress in various experimental models.

Quantitative Antioxidant Activity

The antioxidant activity of crocin has been quantified using various standard assays. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from several studies are summarized below.

| Assay | Compound | IC50 / EC50 (µg/mL) | Reference Compound | Reference IC50 / EC50 (µg/mL) |

| DPPH Radical Scavenging | Crocin | 27.50 ± 0.005 | Ascorbic Acid | 121.20 ± 0.008 |

| DPPH Radical Scavenging | Crocin | 27.50 ± 0.005 | Gallic Acid | 52.13 ± 0.007 |

| Superoxide Anion Radical Scavenging | Crocin | 125.3 ± 0.04 | Ascorbic Acid | 178.5 ± 0.023 |

| Superoxide Anion Radical Scavenging | Crocin | 125.3 ± 0.04 | Gallic Acid | 146.5 ± 0.07 |

| TBARS (Lipid Peroxidation Inhibition) | Crocin | 124.50 ± 0.02 | Ascorbic Acid | 175.67 ± 0.07 |

| TBARS (Lipid Peroxidation Inhibition) | Crocin | 124.50 ± 0.02 | Gallic Acid | 151.73 ± 0.05 |

Biological Activities of Crocins

Beyond their antioxidant effects, crocins modulate numerous biological processes, positioning them as promising therapeutic agents for a range of diseases.

Anti-inflammatory Activity

Crocins have been shown to exert significant anti-inflammatory effects by modulating key inflammatory pathways. They can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. This is achieved in part by downregulating the nuclear factor-kappa B (NF-κB) signaling pathway. In animal models of arthritis, crocin administration has been shown to reduce markers of inflammation[4].

Neuroprotective Effects

Crocins exhibit potent neuroprotective properties, making them a subject of interest for neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective mechanisms include counteracting oxidative stress, mitochondrial dysfunction, and neuroinflammation[2]. In animal models, crocin has been shown to reduce the neurotoxic effects of certain compounds and protect against neuronal damage[5].

Anticancer Properties

Crocins have demonstrated antiproliferative action against various cancer cells both in vitro and in vivo. Their anticancer mechanisms are multifaceted and involve the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.

The cytotoxic effects of crocin have been evaluated against several human cancer cell lines, with the IC50 values presented below.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Cancer | 271.18 ± 21.83 |

Key Signaling Pathways Modulated by Crocins

The diverse biological activities of crocins are underpinned by their ability to modulate a variety of intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell survival, proliferation, and growth. Crocin has been shown to suppress this pathway in cancer cells, contributing to its anticancer effects.

Caption: Crocin's inhibitory effect on the PI3K/Akt/mTOR pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Crocin has been reported to suppress MAPK signaling, which is often dysregulated in cancer.

Caption: Inhibition of the MAPK signaling pathway by crocin.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a vital role in embryogenesis and tissue homeostasis, and its aberrant activation is linked to various cancers. Crocin has been shown to suppress this pathway, thereby inhibiting cancer cell growth and invasion.

Caption: Crocin's suppression of the Wnt/β-catenin pathway.

Experimental Protocols

This section details the methodologies for key in vitro assays used to evaluate the biological activities of crocins.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Plating: Seed cells (e.g., HCT116) in a 96-well plate at a density of 2 x 10^4 cells/mL and incubate for 24 hours to allow for attachment[6].

-

Treatment: Treat the cells with various concentrations of crocin (e.g., 50, 100, 200, 400, 800, and 1600 µM) for desired time periods (e.g., 24, 48, or 72 hours)[6].

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells[6].

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Culture and treat cells with crocin in 6-well plates as described for the cell viability assay.

-

Cell Harvesting: After treatment, collect the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins and assess the modulation of signaling pathways.

-

Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of crocin in vitro.

Caption: A generalized workflow for evaluating the in vitro neuroprotective efficacy of crocin.

Conclusion

The available scientific evidence strongly supports the significant antioxidant and diverse biological activities of the crocin family of compounds. Their ability to scavenge free radicals and modulate key signaling pathways involved in inflammation, neurodegeneration, and cancer underscores their therapeutic potential. While specific data on this compound is currently sparse, the comprehensive data on crocins as a class provides a solid foundation for future research into the specific properties of this and other individual crocin isomers. Further investigation is warranted to elucidate the precise mechanisms of action of individual crocins and to translate these promising preclinical findings into clinical applications.

References

- 1. This compound | C22H26O9 | CID 100956919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crocin: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 4. Crocin has pharmacological effects against the pathological behavior of colon cancer cells by interacting with the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Natural Sources, Discovery, and Analysis of Crocin 5

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Crocin (B39872) 5, a specific carotenoid pigment belonging to the crocin family. While the broader class of crocins, particularly trans-crocin 4 (α-crocin), is well-documented as the principal coloring and bioactive component of saffron, this guide focuses on the known details surrounding the less abundant derivative, Crocin 5. It details its primary natural source, the context of its discovery through advanced analytical techniques, quantitative data on related major crocins for comparative context, and detailed experimental protocols for extraction and characterization. Furthermore, a key signaling pathway influenced by the crocin family is visualized to contextualize its pharmacological relevance.

Natural Sources and Discovery of this compound

Natural Occurrence

The primary and most well-documented natural source of the entire crocin family, including this compound, is the dried stigmas of the saffron flower, Crocus sativus L.[1]. While other plants, such as the fruits of Gardenia jasminoides and certain Buddleja species, are known to produce crocins, this compound has been specifically reported as a constituent of Crocus sativus[1][2][3]. Crocins are a class of hydrophilic carotenoids, existing as glycosyl esters of the dicarboxylic acid crocetin (B7823005), which gives them unusual water solubility for carotenoids[2]. This property is central to their traditional use as a colorant and their bioavailability.

Discovery and Identification

The discovery of individual crocin derivatives like this compound is not attributed to a single event but rather to the progressive advancement of analytical chemistry. Early research focused on the bulk properties of saffron extract. However, the development of high-resolution separation and identification techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), enabled the differentiation of the complex mixture of crocin analogues present in saffron stigmas[4][5][6][7][8].

This compound was identified as one of the many glycosyl esters of crocetin. Its specific chemical profile is cataloged in public chemical databases.

Chemical Profile of this compound:

-

Molecular Formula: C₂₂H₂₆O₉[1]

-

Molecular Weight: 434.4 g/mol [1]

-

IUPAC Name: (2E,4E,6E,8E,10E,12E,14E)-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoic acid[1]

While it is a confirmed constituent, it is considered a minor component compared to the highly abundant trans-crocin 4 (digentiobiosyl ester of crocetin) and other major derivatives[4]. Some research has also explored the biotechnological production of crocins, where strains were developed to produce crocetin and this compound, indicating a potential for future non-agricultural sourcing[2].

Quantitative Analysis of Crocins

Direct quantitative data for this compound is sparse in the literature due to its low abundance. However, extensive research has quantified the major crocin derivatives in saffron from various geographical origins. This data is crucial for quality control and provides a comparative context for the chemical landscape in which this compound exists.

| Crocin Derivative | Saffron Origin | Concentration / Relative Abundance | Analytical Method |

| trans-crocin 4 | Syria (Jaramana) | Predominant Component (Peak Area Ratio: 3.2267) | HPLC-MS |

| trans-crocin 3 | Syria (Jaramana) | Second Most Abundant (Peak Area Ratio: 0.3810) | HPLC-MS |

| cis-crocin 4 | Syria (Jaramana) | Third Most Abundant (Peak Area Ratio: 0.2926) | HPLC-MS |

| Total Crocins (as Crocin I) | N/A (Grade I Saffron) | 24.256 mg/g | HPLC |

| Total Crocins (as Crocin II) | N/A (Grade I Saffron) | 9.825 mg/g | HPLC |

| Total Crocin | Sicilian Extract | 128 ± 6 ng/mL | UPLC-MS/MS |

| Total Crocin | Iranian Extract | 126 ± 4 ng/mL | UPLC-MS/MS |

| Total Crocin | Greek Extract | 111 ± 2 ng/mL | UPLC-MS/MS |

Table 1: Quantitative analysis of major crocin derivatives in saffron (Crocus sativus L.) stigmas from various studies. Peak area ratios indicate relative abundance within a single study.[4][9][10]

Experimental Protocols

The isolation and analysis of crocins require precise and validated methodologies. The following protocols are synthesized from established methods in the field.

Protocol 1: Extraction and Purification by Crystallization

This protocol is effective for obtaining a high-purity mixture of total crocins from saffron stigmas.

Materials:

-

Dried saffron stigmas

-

80% Ethanol (B145695) (v/v) in deionized water

-

Mortar and pestle or analytical grinder

-

Beaker and magnetic stirrer

-

Refrigerated centrifuge

-

Freezer capable of maintaining -5°C

Procedure:

-

Sample Preparation: Grind 1 gram of dried saffron stigmas to a fine powder using a mortar and pestle.

-

Extraction: Suspend the powdered saffron in 50 mL of 80% ethanol in a beaker. Place the beaker in an ice bath and agitate the mixture with a magnetic stirrer for 30 minutes.

-

Clarification: Transfer the suspension to centrifuge tubes and centrifuge at 5,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully decant the clear, deep-red ethanolic supernatant, which contains the dissolved crocins.

-

First Crystallization: Store the supernatant in a sealed container at -5°C for 24-48 hours to induce crystallization.

-

Crystal Collection: Collect the resulting crystals by filtration or centrifugation. These crystals represent a mixture of crocins of moderate purity.

-

Second Crystallization (for Higher Purity): Re-dissolve the collected crystals in a minimal volume of 80% ethanol and repeat the crystallization step (Step 5) to achieve a purity of >97%[2].

-

Storage: Dry the final crystals under vacuum and store them in a desiccator in the dark at -20°C.

Protocol 2: Analytical Identification and Quantification by HPLC-DAD-MS

This protocol outlines the gold-standard method for separating, identifying, and quantifying individual crocin derivatives.

Instrumentation & Materials:

-

UHPLC or HPLC system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source[11][12][13][14].

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9][13].

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Prepared crocin extract or purified crystals.

-

0.22 µm syringe filters.

Procedure:

-

Sample Preparation: Dissolve the crocin extract or crystals in a methanol:water (50:50) solution to a known concentration (e.g., 200 ppm)[9]. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions:

-

Injection Volume: 10 µL.

-

Column Temperature: 25-30°C.

-

DAD Detection: Monitor at 440 nm for crocins[9][15]. Additional wavelengths can be used for other saffron components (e.g., ~257 nm for picrocrocin, ~330 nm for safranal).

-

Mobile Phase Gradient: A typical gradient is as follows:

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 60% B

-

25-30 min: Hold at 60% B

-

30-35 min: Return to 10% B and equilibrate.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI, often in positive ion mode for crocins.

-

Scan Range: m/z 150-1500.

-

Data Acquisition: Full scan mode for identification and tandem MS (MS/MS) for structural fragmentation analysis. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction, purification, and analysis of crocins from saffron.

Caption: Experimental workflow for crocin extraction and analysis.

Crocin-Modulated Signaling Pathway

Crocins have demonstrated potent antioxidant effects, partly through the upregulation of the Nrf2 signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

Caption: Crocin's role in the Nrf2 antioxidant signaling pathway.

References

- 1. This compound | C22H26O9 | CID 100956919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crocin: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crocin | C44H64O24 | CID 5281233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biomedgrid.com [biomedgrid.com]

- 5. Molecular species fingerprinting and quantitative analysis of saffron ( Crocus sativus L.) for quality control by MALDI mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07484D [pubs.rsc.org]

- 6. Identification of Compounds of Crocus sativus by GC-MS and HPLC/UV-ESI-MS and Evaluation of Their Antioxidant, Antimicrobial, Anticoagulant, and Antidiabetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedgrid.com [biomedgrid.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative Estimation of Saffron Components by Using HPLC an Approach for The Determination of Saffron Quality | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a UHPLC-MS method to avoid the in-source dissociation interference in characterization of crocins from Buddlejae flos and its dyeing yellow rice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC Determination of Crocin,Crocin and Crocins in Croucus Sativu...: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to the Chemical Stability and Degradation of Crocins

A Note on Nomenclature: The term "Crocin 5" is not a standard scientific designation for a specific crocin (B39872) molecule. Scientific literature typically refers to a family of related compounds as "crocins," which are glycosyl esters of the carotenoid dicarboxylic acid, crocetin (B7823005). The most abundant and well-studied of these is α-crocin, also known as crocin-1 (trans-crocetin di-(β-D-gentiobiosyl) ester). Commercial products may refer to "this compound%" to indicate a formulation standardized to contain 5% crocin by weight[1]. This guide focuses on the chemical stability and degradation of the crocin family, with an emphasis on α-crocin, which will be referred to as "crocin" for simplicity.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the factors influencing crocin stability, its degradation pathways, and the experimental protocols used for its study.

Chemical Stability of Crocin

Crocin is a water-soluble carotenoid pigment responsible for the vibrant color of saffron.[2][3] Its structure, a polyene chain esterified with sugar moieties, makes it highly susceptible to degradation from various environmental factors.[4] Understanding these factors is critical for its handling, formulation, and application in research and pharmaceutical development. The primary factors influencing crocin stability are temperature, pH, and light.

1.1. Effect of Temperature

Elevated temperatures significantly accelerate the degradation of crocin.[5] This degradation can occur through the hydrolysis of its ester linkages, thermal decomposition, and isomerization from the more stable trans-form to the less stable cis-form.[4][5] The degradation kinetics are temperature-dependent, with studies showing that the process can follow zero-order, first-order, or second-order kinetics depending on the specific conditions.[5][6] For optimal stability, crocin solutions should be stored at low temperatures, such as 5°C or frozen.[6]

1.2. Effect of pH

Crocin's stability is highly pH-dependent. It exhibits maximum stability in a weakly acidic environment, specifically around pH 5.[6][7] In highly acidic conditions (e.g., pH 2), degradation is rapid.[6] Neutral and alkaline environments (pH 7 and above) are also unsuitable for long-term storage, leading to accelerated degradation.[6] The degradation in acidic or basic conditions is primarily due to the hydrolysis of the ester bonds linking the crocetin core to the sugar units.

1.3. Effect of Light

Exposure to light, including both ambient and UV radiation, causes rapid degradation of crocin.[4] This photodegradation involves photoisomerization from the trans to the cis form, which is less stable.[2] To prevent degradation, crocin and its solutions must be handled under subdued light and stored in light-protected containers (e.g., amber vials or wrapped in aluminum foil).

Quantitative Stability Data

The stability of crocin is often expressed as its half-life (t½), the time required for 50% of the initial concentration to degrade. The following tables summarize quantitative data on crocin stability under various conditions.

Table 1: Effect of Temperature on the Half-Life (t½) of Crocin in Aqueous Solution

| Temperature | Half-Life (t½) | Degradation Kinetic Order |

| -12°C | > 20 days (480 hours) | Zero-order |

| 4°C | ~8.3 days (200 hours) | Zero-order |

| 22°C | ~3.3 days (80 hours) | Zero-order |

| 35°C | < 10 hours | Zero-order |

| 100°C | 260 minutes | Zero-order |

| 150°C | 74 minutes | Zero-order |

| 200°C | 20 minutes | First-order |

Data compiled from studies on total crocin extracts.[5]

Table 2: Effect of pH and Preservatives on the Half-Life (t½) of Crocin at Different Temperatures

| Condition | t½ at 5°C (days) | t½ at 20°C (days) | t½ at 35°C (days) |

| pH | |||

| pH 2 | 2.52 | 1.94 | 0.72 |

| pH 5 | 8.72 | 6.45 | 2.22 |

| pH 7 | 6.21 | 4.78 | 1.61 |

| pH 8 | 7.32 | 5.41 | 1.81 |

| Preservative (at pH ~5-6) | |||

| Ascorbic Acid | 266.34 | 141.97 | 6.01 |

| EDTA | 11.24 | - | 4.25 |

| Citric Acid | 9.43 | - | 3.44 |

Data from a study where degradation kinetics followed a second-order reaction.[6][8] The use of preservatives, particularly the antioxidant ascorbic acid, can dramatically enhance crocin's stability.[6]

Degradation Pathways and Products

The degradation of crocin primarily occurs through two main pathways: hydrolysis and isomerization. These pathways are accelerated by heat, light, and non-optimal pH.

-

Hydrolysis: The ester linkages connecting the gentiobiose sugar moieties to the crocetin core are cleaved. This process releases the sugars and yields the aglycone, crocetin.

-

Isomerization: The thermodynamically stable all-trans configuration of the crocetin backbone can convert to various cis-isomers upon exposure to light and heat. These cis-isomers are less stable and may undergo further degradation.

The primary degradation product is crocetin , which is significantly less water-soluble and less stable than its glycosylated parent, crocin.[9][10][11] Further degradation can lead to the breakdown of the polyene chain into smaller, colorless compounds.

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying the stability and degradation of crocin.

Protocol 1: Extraction and Purification of Crocins from Saffron

This protocol describes a crystallization method for obtaining high-purity crocins from saffron stigmas.[2]

Materials:

-

Dried saffron stigmas

-

80% Ethanol (EtOH)

-

Mortar and pestle

-

Centrifuge and tubes

-

Sealed, dark glass container

Methodology:

-

Grinding: Grind 10 g of dried saffron stigmas into a fine powder using a mortar and pestle.

-

Initial Extraction: Suspend the powder in 25 mL of 80% EtOH at 0°C. Vortex for 2 minutes.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes. Collect the supernatant.

-

Repeated Extraction: Repeat the extraction process on the sediment multiple times (e.g., 7 more times with 25 mL of 80% EtOH each) until the sediment color changes from orange to yellow.

-

Crystallization (Step 1): Pool all supernatants and store them in a sealed, dark container at -5°C for several days to allow for crystallization.

-

Washing: Separate the obtained crystals and wash them with cold acetone to remove impurities.

-

Re-crystallization (Step 2): For higher purity (>97%), dissolve the crystals in a minimal amount of fresh 80% EtOH and repeat the crystallization process at -5°C.

-